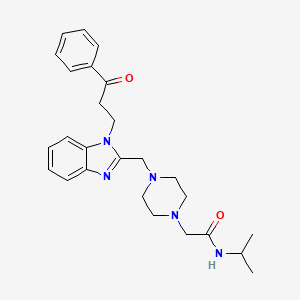

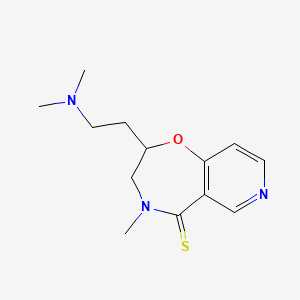

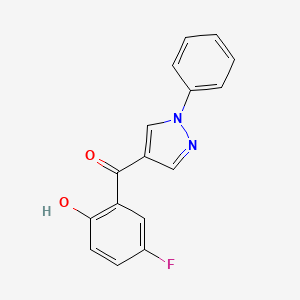

![molecular formula C17H23N3O3S B1618708 4-cyclohexyl-5-(3,4,5-triméthoxyphényl)-4H-[1,2,4]triazole-3-thiol CAS No. 26028-97-7](/img/structure/B1618708.png)

4-cyclohexyl-5-(3,4,5-triméthoxyphényl)-4H-[1,2,4]triazole-3-thiol

Vue d'ensemble

Description

The compound “4-Cyclohexyl-5-(3,4,5-trimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol” is a complex organic molecule that contains several functional groups . These include a cyclohexyl group, a trimethoxyphenyl group, and a 1,2,4-triazole-thiol group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar functional groups are often synthesized through various organic reactions . For instance, 1,2,4-triazole-thiols can be synthesized through regioselective S-alkylation .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups . The 1,2,4-triazole-thiol group, for instance, is a five-membered ring containing three nitrogen atoms and a sulfur atom .

Mécanisme D'action

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to inhibit several targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

Tmp-bearing compounds have been known to exhibit diverse bioactivity effects . For instance, TMP has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .

Biochemical Pathways

Tmp-bearing compounds have shown notable anti-cancer effects by effectively inhibiting tubulin, hsp90, trxr, hlsd1, alk2, p-gp, and platelet-derived growth factor receptor β .

Pharmacokinetics

For instance, 1H-1,2,4-Triazole-3-thiol, a related compound, is soluble in water , which could potentially enhance its bioavailability.

Result of Action

Tmp-bearing compounds have displayed notable anti-cancer effects . For example, one TMP-bearing compound inhibited Taq polymerase and telomerase, triggered caspase activation by a possible oxidative mechanism, down-regulated ERK2 protein, and inhibited ERKs phosphorylation without acting directly on microtubules and tubulin .

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 4-Cyclohexyl-5-(3,4,5-trimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol is its potential to exhibit a range of biological activities. This makes it a versatile compound that can be studied for various therapeutic applications. However, one of the limitations of this compound is its relatively low solubility in water, which may make it difficult to use in certain experiments.

Orientations Futures

There are several future directions for the study of 4-Cyclohexyl-5-(3,4,5-trimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol. One potential direction is the development of new analogs of this compound with improved solubility and potency. Another potential direction is the investigation of the compound's potential to treat other diseases, such as multiple sclerosis and Huntington's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development.

Applications De Recherche Scientifique

Inhibition de la corrosion

Ce composé a été utilisé pour étudier l'inhibition de la corrosion du fer dans les solutions salines. Il est particulièrement efficace à faibles concentrations et peut être utilisé en conjonction avec d'autres inhibiteurs pour une protection accrue .

Détection du pH

Les dérivés du composé ont été utilisés dans la préparation de nano- et microsenseurs de pH basés sur la diffusion Raman améliorée de surface. Cette application est importante dans divers domaines, notamment la surveillance environnementale et le diagnostic médical .

Détection de marqueurs d'ADN

Un composé triazole-thiol apparenté a été utilisé comme sonde pour la détection rapide et précise des marqueurs d'ADN, ce qui est crucial dans la recherche génétique et la science médico-légale .

Polymères luminescents

Le ligand 1,2,4-triazole substitué par un mercapto présente un tautomérisme et peut former de nouveaux polymères luminescents avec des métaux comme le cadmium, qui ont des applications potentielles en optoélectronique .

S-alkylation

Ce composé subit une S-alkylation régiosélective pour former une série de dérivés S-substitués, qui sont précieux en chimie synthétique pour créer diverses molécules biologiquement actives .

Applications pharmacologiques

Bien que non mentionné directement pour le composé spécifique, les triazoles sont connus pour leurs applications pharmacologiques supérieures. La structure du composé suggère des utilisations potentielles dans le développement de médicaments et la chimie médicinale .

Chimie synthétique

Le groupe fonctionnel triméthoxyphényl (TMP) présent dans ce composé est un noyau essentiel pour une variété de molécules biologiquement actives présentes à la fois dans les produits naturels et les composés synthétiques, ce qui indique son importance en chimie synthétique .

Analyse Biochimique

Biochemical Properties

4-Cyclohexyl-5-(3,4,5-trimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1) . These interactions often result in the inhibition of these enzymes, which can lead to various downstream effects. For instance, the inhibition of tubulin polymerization can disrupt cell division, making this compound a potential candidate for anti-cancer therapies .

Cellular Effects

The effects of 4-Cyclohexyl-5-(3,4,5-trimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting Hsp90, this compound can interfere with the proper folding of client proteins, leading to the degradation of proteins involved in cell growth and survival . Additionally, its interaction with TrxR can disrupt redox homeostasis, further affecting cellular metabolism and signaling pathways .

Molecular Mechanism

At the molecular level, 4-Cyclohexyl-5-(3,4,5-trimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol exerts its effects through several mechanisms. It binds to the active sites of enzymes such as tubulin and Hsp90, inhibiting their activity . This binding can prevent the polymerization of tubulin, thereby halting cell division. Similarly, the inhibition of Hsp90 can lead to the destabilization and degradation of its client proteins, which are crucial for cell survival and proliferation . The compound also affects gene expression by inhibiting HLSD1, which can lead to changes in chromatin structure and gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Cyclohexyl-5-(3,4,5-trimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and prolonged disruption of cellular processes .

Dosage Effects in Animal Models

The effects of 4-Cyclohexyl-5-(3,4,5-trimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol vary with dosage in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and damage to vital organs . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and toxicity increases .

Metabolic Pathways

4-Cyclohexyl-5-(3,4,5-trimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which can metabolize the compound into various metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, 4-Cyclohexyl-5-(3,4,5-trimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific tissues or cellular compartments .

Subcellular Localization

The subcellular localization of 4-Cyclohexyl-5-(3,4,5-trimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects . This localization is crucial for its activity and function within the cell .

Propriétés

IUPAC Name |

4-cyclohexyl-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3S/c1-21-13-9-11(10-14(22-2)15(13)23-3)16-18-19-17(24)20(16)12-7-5-4-6-8-12/h9-10,12H,4-8H2,1-3H3,(H,19,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGXNGRYLSLIIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351446 | |

| Record name | 4-cyclohexyl-5-(3,4,5-trimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26028-97-7 | |

| Record name | 4-cyclohexyl-5-(3,4,5-trimethoxy-phenyl)-4h-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

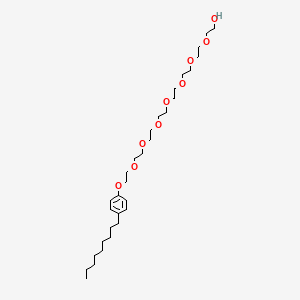

![3-[5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid](/img/structure/B1618639.png)

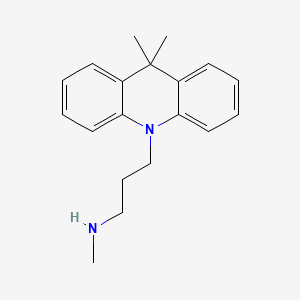

![3-Nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1618641.png)

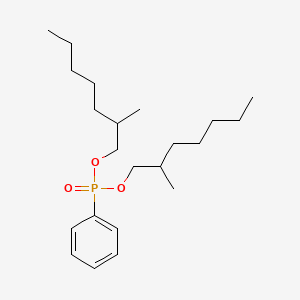

![3-[4-(2-Hydroxyethyl)piperazin-1-yl]propan-1-ol](/img/structure/B1618643.png)